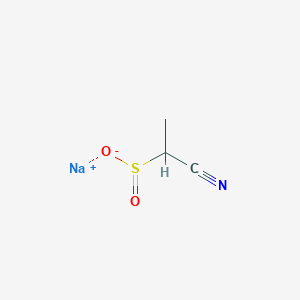

Sodium 1-cyanoethane-1-sulfinate

Description

Properties

Molecular Formula |

C3H4NNaO2S |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

sodium;1-cyanoethanesulfinate |

InChI |

InChI=1S/C3H5NO2S.Na/c1-3(2-4)7(5)6;/h3H,1H3,(H,5,6);/q;+1/p-1 |

InChI Key |

XGLDWTDYDCXAKV-UHFFFAOYSA-M |

Canonical SMILES |

CC(C#N)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium 1 Cyanoethane 1 Sulfinate

Mechanistic Investigations of Existing Synthetic Routes to Sulfinates

Understanding the mechanisms of established synthetic routes is crucial for the optimization and development of new, more efficient processes. Sulfinates can be prepared through various transformations, each with distinct mechanistic pathways.

Analysis of Reductive Approaches from Sulfonyl Chlorides

The reduction of sulfonyl chlorides is a conventional and widely utilized method for the preparation of sodium sulfinates. nih.govgoogle.com This approach is valued for the ready availability and cost-effectiveness of many sulfonyl chloride precursors. nih.gov The reaction typically involves treating the sulfonyl chloride with a reducing agent in an aqueous medium.

Mechanistically, the process involves the nucleophilic attack of a reducing species on the electrophilic sulfur atom of the sulfonyl chloride, leading to the cleavage of the S-Cl bond. researchgate.net A variety of reducing agents have been successfully employed for this transformation. The most common method involves using sodium sulfite (B76179) (Na₂SO₃), often in the presence of a buffer like sodium bicarbonate, to yield the desired sodium sulfinate in high purity after recrystallization. nih.gov Other effective reducing systems include zinc dust with sodium carbonate in water or sodium hydrogensulfite. nih.govgoogle.com More specialized methods have also been reported, such as the use of triarylphosphines for the in situ reduction of sulfonyl chlorides to form sulfinamides, a related class of compounds. nih.gov

Table 1: Comparison of Reductive Agents for Sulfonyl Chlorides

| Reducing Agent | Typical Conditions | Comments | Source(s) |

|---|---|---|---|

| Sodium Sulfite (Na₂SO₃) | NaHCO₃, Water, 70-80 °C | Most common, high yields, pure product after recrystallization. | nih.gov |

| Zinc (Zn) | Na₂CO₃, Water | A straightforward and classic method. | nih.govgoogle.com |

| Sodium Hydrosulfite | - | An alternative to sodium sulfite. | google.com |

| Triphenylphosphine (PPh₃) | Triethylamine, CH₂Cl₂ | Used for in situ reduction to form sulfinamides from sulfonyl chlorides. | nih.gov |

Exploration of Michael Addition-Oxidation-Thiolysis Sequences

A multi-step sequence involving a Michael addition provides a versatile route to structurally diverse sodium sulfinates. nih.gov This pathway is particularly useful for creating aliphatic sulfinates that may not be readily accessible from corresponding sulfonyl chlorides. The sequence begins with the conjugate addition (Michael addition) of a thiol to an α,β-unsaturated compound, such as acrylonitrile. nih.govyoutube.com This reaction is typically base-catalyzed, where the base deprotonates the thiol to form a thiolate anion, which then acts as the nucleophile. nih.gov

The resulting sulfide (B99878) is then subjected to oxidation, commonly using hydrogen peroxide in glacial acetic acid, to form the corresponding sulfone. nih.gov The final step involves the cleavage of a C-S bond in the sulfone intermediate by treatment with a thiol sodium salt (e.g., sodium ethanethiolate), which displaces the desired sulfinate group to afford the final sodium sulfinate product. nih.gov This method highlights a modular approach to building complex sulfinates from simple precursors.

Evaluation of Photoredox Catalysis in Sulfinate Formation

Photoredox catalysis has emerged as a powerful and mild strategy for organic synthesis, enabling reactions that are often challenging via traditional methods. researchgate.net Its application to sulfinate synthesis is particularly valuable, although it presents challenges due to the easy oxidation of the sulfinate product. nih.gov A key strategy involves the photoredox-neutral synthesis of alkyl sulfinates, which minimizes competing oxidation. nih.gov

In a typical mechanistic cycle, a photocatalyst absorbs light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) event with a suitable precursor. For instance, alkyl bromides or N-heterocyclic carbene adducts of alcohols can serve as radical precursors. nih.gov The photocatalyst facilitates the generation of an alkyl radical, which is subsequently trapped by sulfur dioxide (SO₂) to form an alkyl sulfonyl radical. nih.gov To complete the catalytic cycle, the reduced ground-state photocatalyst reduces the alkyl sulfonyl radical, generating the target alkyl sulfinate product. nih.gov Dual catalysis systems, such as Ni/photoredox catalysis, have also been developed to forge C-S bonds by coupling aryl halides with sulfinate salts under mild, room-temperature conditions. rsc.orgrsc.orgrsc.org

Table 2: Examples of Photoredox Systems for Sulfinate Synthesis

| Precursor | Photocatalyst System | Key Features | Source(s) |

|---|---|---|---|

| Alcohols, Alkyl Bromides | Organic Photocatalyst | Utilizes easily oxidized radical precursors to protect the sulfinate product. | nih.gov |

| Aryl Halides | Ru(bpy)₃(PF₆)₂ / Ni(phen)(H₂O)₄Cl₂ | Dual catalysis for C(sp²)-S bond formation; base-free, room temperature. | rsc.orgrsc.org |

| Alkenes | Ir photocatalyst | Hydrosulfonylation of alkenes using sulfonyl chlorides as precursors. | researchgate.net |

Electrochemical Synthesis of Sodium Sulfinates

Organic electrosynthesis offers an attractive alternative to conventional redox reactions by replacing chemical oxidants or reductants with an electric current, aligning with the principles of green chemistry. researchgate.neteurekaselect.com The electrochemical generation of sulfonyl radicals from sodium sulfinates has been extensively studied for the synthesis of sulfones, sulfonamides, and thiosulfonates. researchgate.neteurekaselect.comacs.org

The synthesis of sodium sulfinates via electrochemical methods is also a developing area of interest. rsc.orgrsc.org These processes typically occur in an undivided cell, which simplifies the reactor design. For related transformations, such as the synthesis of sulfonamides from sodium sulfinates, systems employing a substoichiometric amount of a mediator like ammonium (B1175870) iodide (NH₄I) have been developed. acs.org In such a system, the mediator can serve as both a redox catalyst and a supporting electrolyte, eliminating the need for additional salts. acs.org The mechanism involves the anodic oxidation of the mediator, which then chemically oxidizes the substrate in the bulk solution, regenerating the original mediator at the cathode. This approach avoids the use of corrosive reagents and represents an environmentally benign pathway. researchgate.netacs.org

Development of Novel and Green Synthetic Pathways for Sodium 1-Cyanoethane-1-Sulfinate

While general methods for sulfinate synthesis are well-established, the development of pathways tailored to specific, functionalized targets like this compound requires dedicated strategies. The focus is increasingly on novel routes that are both efficient and environmentally benign.

Catalytic Strategies for Environmentally Benign Synthesis

The design of green synthetic routes prioritizes the use of non-toxic, recyclable catalysts and solvents, high atom economy, and mild reaction conditions. nih.govnih.gov For a target such as this compound, adapting modern catalytic methods is a promising strategy.

Although specific literature on the green synthesis of this compound is scarce, plausible routes can be proposed based on existing catalytic systems. A potential photoredox-catalyzed approach could involve a precursor such as 1-bromo-1-cyanoethane. Following the established mechanism, a photocatalyst could generate a 1-cyanoethyl radical, which would then be trapped by an SO₂ source to form the corresponding sulfonyl radical. Subsequent reduction would yield the desired this compound. nih.gov

Similarly, an electrochemical approach could be envisioned. Electrosynthesis avoids bulk chemical oxidants and often proceeds under mild conditions. researchgate.net A protocol could potentially be developed for the direct electrochemical sulfonylation of a suitable cyanoethane-based precursor. The use of environmentally benign solvents like water or alcohols, coupled with recyclable catalytic systems such as heteropoly acids or supported metal catalysts, represents a key direction for future research in the sustainable synthesis of this and related functionalized sulfinates. nih.govresearchgate.net

Flow Chemistry Approaches for Scalable Production

The transition from batch to continuous flow chemistry represents a significant advancement for the synthesis of specialized chemicals, offering enhanced safety, efficiency, and scalability. springernature.com Flow chemistry systems, where reagents are pumped through controlled mixing junctions into a reactor, provide a large surface-area-to-volume ratio. This characteristic facilitates superior mass and heat transfer, allowing for precise control over reaction conditions and the safe execution of highly exothermic or hazardous reactions. springernature.com

While specific literature on the flow synthesis of this compound is not prevalent, the principles have been successfully applied to related hazardous processes, such as large-scale cyanation reactions. nih.govsciety.org The implementation of cyanation chemistry at an industrial scale using batch equipment is challenging due to the hazardous nature of cyanide reagents and the need for tight control of parameters like cryogenic temperatures. nih.gov Continuous flow offers a robust solution by minimizing the volume of hazardous material at any given time and enabling superior temperature and pressure regulation. springernature.comnih.gov

A hypothetical flow process for this compound could involve the following components:

Pumps: High-performance liquid chromatography (HPLC) pumps or syringe pumps would deliver precise, stable flow rates of the precursor solutions (e.g., a cyano-containing substrate and a sulfinating agent). springernature.com

Reactor: The reagents would be combined in a T-mixer and fed into a temperature-controlled reactor, which could be a simple coil or a more complex microreactor chip. springernature.comsciety.org This setup ensures homogenous mixing and rapid dissipation of any heat generated. springernature.com

Quenching/Work-up: The reaction stream could be directly quenched in-line before collection, potentially integrating purification steps like liquid-liquid extraction to streamline the process.

This approach would be particularly advantageous for methods involving reactive intermediates or exothermic steps, leading to a safer, more automated, and scalable procedure for producing high-purity this compound. springernature.com

Chemoenzymatic Syntheses and Biocatalysis

Chemoenzymatic synthesis and biocatalysis are emerging as powerful tools for producing complex molecules under mild, environmentally friendly conditions. These methods leverage the high selectivity of enzymes to perform specific chemical transformations. nih.gov While direct enzymatic synthesis of this compound is not yet widely reported, related biocatalytic processes highlight the potential of this approach.

Lipases, a class of hydrolase enzymes, are frequently used in the synthesis of esters and have been shown to catalyze reactions with high chemo-, regio-, and enantioselectivity. nih.govmdpi.com Their ability to function in non-aqueous media makes them suitable for a variety of organic transformations. mdpi.com Furthermore, biocatalytic oxidation processes have been developed that employ lipase (B570770) enzymes to selectively oxidize sulfur compounds into sulfoxides and sulfones. patsnap.com This demonstrates the applicability of enzymes to transformations at the sulfur center.

The development of a chemoenzymatic route to this compound could be envisioned through several pathways:

Enzymatic Oxidation: A potential pathway could involve the use of an oxidase or a peroxidase to selectively oxidize a corresponding thioether or sulfenate precursor at the sulfur atom to form the sulfinate.

Kinetic Resolution: For chiral analogs, lipases could be used for the kinetic resolution of a racemic mixture of a corresponding sulfinate ester, selectively hydrolyzing one enantiomer and leaving the other enriched. nih.gov

The primary advantages of a biocatalytic approach include mild reaction conditions (temperature, pH), reduced waste generation, and high product purity, aligning with the principles of green chemistry. springernature.comnih.gov However, challenges such as enzyme stability and the cost of cofactors remain areas of active research. nih.govfrontiersin.org

Stereoselective Synthesis of Chiral Analogs of 1-Cyanoethane-1-Sulfinate

The creation of chiral sulfur centers is a significant challenge in organic synthesis, and several stereoselective methods have been developed for producing chiral sulfinates. mdpi.comwikipedia.org These methods are crucial for accessing enantiomerically pure analogs of 1-cyanoethane-1-sulfinate for applications in drug discovery and asymmetric synthesis. nih.govwikipedia.org

One prominent strategy involves the asymmetric condensation of prochiral sulfinates with alcohols . A highly effective method utilizes a pentanidium organocatalyst to facilitate the reaction between a sulfinate and an alcohol, proceeding through a mixed anhydride (B1165640) intermediate. This approach allows for the stereoselective coupling of a wide range of sulfinates and bioactive alcohols. mdpi.comwikipedia.org

Another established technique is the use of chiral auxiliaries . Diastereoselective methods often employ readily available chiral alcohols, such as menthol, which are reacted with a sulfinyl chloride. The resulting diastereomeric sulfinate esters can then be separated and the auxiliary cleaved to yield the enantiopure sulfinate. The Andersen synthesis, which uses (−)-menthyl p-toluenesulfinate, is a classic example of this approach. patsnap.com

More recently, an innovative organocatalytic asymmetric deoxygenation strategy has been developed. This method directly converts sulfones that contain a cyano group into chiral sulfinyl compounds. The synergistic combination of an organocatalyst and the presence of the cyano group facilitates the generation of a chiral sulfinic species as an active intermediate, which can then be trapped by an alcohol nucleophile to furnish chiral sulfinates with high enantioselectivity. researchgate.net

| Method | Key Reagents/Catalyst | General Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Condensation | Pentanidium Organocatalyst | Prochiral Sulfinates, Alcohols | Direct catalytic enantioselective ester formation. | wikipedia.org |

| Chiral Auxiliary | (-)-Menthol, Diacetone-d-glucose | Sulfinyl Chlorides, Chiral Alcohols | Separation of stable diastereomeric intermediates. | patsnap.com |

| Asymmetric Deoxygenation | Organocatalyst | Cyano-substituted Sulfones, Alcohols | Direct conversion of sulfones to chiral sulfinates. | researchgate.net |

Derivatization from Readily Available Cyano-Containing Precursors

The synthesis of this compound can be efficiently achieved by starting with readily available precursors that already contain the essential cyano functional group. A conventional and effective method involves the use of acrylonitrile, a common industrial chemical. nih.gov

The synthesis proceeds in a multi-step sequence:

Michael Addition: Acrylonitrile undergoes a Michael addition reaction with a thiol (R-SH). This step forms a sulfide intermediate possessing the 1-cyanoethane backbone.

Oxidation: The resulting sulfide is then oxidized, typically using an oxidant like hydrogen peroxide in glacial acetic acid, to form the corresponding sulfone.

Sulfinate Formation: The sulfone is subsequently treated with an equivalent amount of a thiol sodium salt (NaSR), which results in the formation of the desired sodium sulfinate product in good yields. nih.gov

An alternative and highly relevant approach involves the transformation of cyano-substituted sulfones . As discussed in the stereoselective synthesis section, sulfones containing a cyano group can be converted into sulfinates. researchgate.net This method is particularly powerful as it can be rendered asymmetric through organocatalysis, directly yielding chiral sulfinates from cyano-containing sulfone precursors. researchgate.net This highlights a direct and sophisticated route from a stable, readily prepared cyano-containing precursor to the target sulfinate.

The synthesis of the cyano-containing precursors themselves can be accomplished through numerous established methods, such as the dehydration of aldoximes or the metal-catalyzed cyanation of aryl halides, ensuring a steady supply of starting materials for these derivatization strategies.

| Precursor Type | Key Transformation Steps | Product | Reference |

|---|---|---|---|

| Acrylonitrile | 1. Michael Addition with Thiol 2. Oxidation to Sulfone 3. Reaction with Thiol Salt | Sodium Sulfinates | nih.gov |

| Cyano-substituted Sulfone | Asymmetric Deoxygenation (Organocatalyzed) | Chiral Sulfinates | researchgate.net |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Studies of 1-Cyanoethane-1-Sulfinate as a Nucleophile

As a nucleophile, sodium 1-cyanoethane-1-sulfinate exhibits ambident reactivity, with the potential for both S- and C-centered attacks. The course of the reaction is often dictated by the nature of the electrophile and the reaction conditions.

The sulfur atom in the sulfinate group is a potent nucleophilic center. libretexts.org This is attributed to the presence of a lone pair on the sulfur and the ability of the sulfinate group to stabilize a positive charge. The nucleophilicity of sulfur is significantly greater than that of oxygen, leading to a variety of useful electrophilic substitutions at the sulfur atom. libretexts.org

In the presence of a suitable electrophile, such as an alkyl halide, the sulfinate anion readily undergoes S-alkylation to form sulfones. This S-centered nucleophilic attack is a cornerstone of its synthetic utility, enabling the formation of carbon-sulfur bonds. The reaction proceeds via a classic SN2 mechanism, where the sulfinate anion displaces a leaving group on the electrophilic carbon.

A key example of this reactivity is the synthesis of sulfinyl sulfones. In this process, a sulfinate salt can be activated with an agent like acetyl chloride to form a reactive intermediate. This intermediate then undergoes a nucleophilic attack from another equivalent of the sulfinate to yield the sulfinyl sulfone. nih.gov This highlights the dual role of the sulfinate as both the initial nucleophile and the precursor to the electrophilic species.

The table below summarizes the S-centered nucleophilic reactions of this compound.

| Electrophile | Product | Reaction Type |

| Alkyl Halide | Alkyl Cyanoethyl Sulfone | SN2 |

| Acetyl Chloride | 1-Cyanoethane-1-sulfinyl 1-cyanoethane-1-sulfone | Nucleophilic Acyl Substitution followed by Nucleophilic Attack |

This table illustrates the types of products formed from S-centered nucleophilic reactions of this compound with different electrophiles.

While S-centered reactivity is more common, the carbon atom alpha to the sulfinate group, which also bears the cyano group, can exhibit nucleophilic character. The presence of the electron-withdrawing cyano group generally diminishes the nucleophilicity of the adjacent carbon. However, under specific conditions, particularly with strong electrophiles or through electrophilic activation of the sulfinate, C-centered reactions can be induced.

The cyanide ion itself is a well-known nucleophile, with the negative charge residing on the carbon atom. youtube.com In the context of this compound, while the primary nucleophilic site is the sulfur, the potential for C-centered reactivity should not be entirely dismissed, especially in reactions where the sulfinate group is first derivatized or activated.

Electrophilic activation of the sulfinate can lead to rearrangements or subsequent reactions where the cyano-bearing carbon might participate. For instance, reaction with a strong acid could protonate the sulfinate, potentially altering the electronic distribution of the molecule and influencing the regioselectivity of a subsequent nucleophilic attack.

Radical Pathways in 1-Cyanoethane-1-Sulfinate Transformations

This compound is a prominent precursor for the generation of sulfonyl radicals. researchgate.net These radicals are highly reactive intermediates that can participate in a wide array of chemical transformations, making the parent compound a valuable tool in radical chemistry.

Sulfonyl radicals are typically generated from sodium sulfinates through oxidation. researchgate.net This can be achieved using various oxidizing agents, such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or through electrochemical methods. researchgate.netrsc.org Once formed, the 1-cyanoethane-1-sulfonyl radical is an electrophilic species that readily adds to unsaturated systems like alkenes and alkynes. nih.gov

The addition of the sulfonyl radical to a double or triple bond generates a new carbon-centered radical. This new radical intermediate can then undergo further reactions, leading to the formation of more complex molecules. The reactivity of the sulfonyl radical is a key aspect of its utility in synthesis, enabling the construction of C-S bonds under radical conditions.

The generation of sulfonyl radicals from sulfinates is a key step in many cascade reactions. researchgate.net For example, the reaction of vinyl azides with sodium sulfinates in the presence of CAN leads to the formation of α-sulfonylated ketazines. rsc.org This transformation proceeds through the initial generation of a sulfonyl radical, which then initiates a cascade of events involving radical addition and N-N coupling. rsc.org

The table below outlines methods for generating sulfonyl radicals from this compound and their subsequent reactions.

| Method of Generation | Oxidant/Initiator | Subsequent Reaction |

| Chemical Oxidation | Cerium(IV) Ammonium Nitrate (CAN) | Addition to Alkenes/Alkynes |

| Electrochemical Oxidation | Electric Current | C-H Functionalization |

| Photoredox Catalysis | Visible Light/Photocatalyst | Addition to Alkenes |

This table provides an overview of different methods to generate sulfonyl radicals and their typical subsequent chemical transformations.

The sulfonyl radicals generated from this compound are excellent initiators for radical cascade reactions. researchgate.net These cascades involve a series of intramolecular and/or intermolecular radical reactions that proceed from a single initiation event, rapidly building molecular complexity. The cyano group can also act as a radical acceptor in these cascades, providing a pathway for the construction of various heterocyclic and carbocyclic systems. rsc.org

In a typical cascade, the initially formed sulfonyl radical adds to an unsaturated bond. The resulting radical can then undergo cyclization, addition to another unsaturated system, or other radical processes before termination. These reactions are highly efficient in forming multiple chemical bonds in a single operation.

Furthermore, the ability of this compound to generate radicals makes it a potential initiator for polymerization reactions. The sulfonyl radical can add to a monomer unit, creating a new radical that can then propagate by adding to subsequent monomers, leading to the formation of a polymer chain.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. youtube.com Sodium sulfinates can be engaged in these processes to generate sulfonyl radicals. nih.gov In a typical setup, a photocatalyst absorbs visible light and enters an excited state. youtube.comnicewiczlaboratory.com This excited state can then oxidize the sulfinate anion to the corresponding sulfonyl radical, which can then participate in various synthetic transformations. nih.govyoutube.com

These photoinduced methods offer several advantages, including mild reaction conditions and high selectivity. The ability to generate sulfonyl radicals using visible light opens up new avenues for the application of this compound in organic synthesis, particularly in the construction of complex molecules with precise control over stereochemistry. For instance, the combination of N-amidopyridinium salts and sulfinates, when exposed to visible light, forms an electron donor-acceptor complex that provides access to sulfonyl radicals for three-component reactions with alkenes. nih.gov

Electrophilic Reactivity of 1-Cyanoethane-1-Sulfinate and its Derivatives

The sulfinate moiety is a potent nucleophile, readily reacting with various electrophiles. This reactivity is central to its application in forming new sulfur-containing bonds.

This compound is anticipated to act as a nucleophilic sulfinylating agent. However, its most common reactivity pattern involves oxidation to a more electrophilic sulfonyl species or its use as a precursor for sulfonyl radicals. In many contexts, reactions involving sulfinates yield sulfones, thus achieving sulfonylation of a substrate.

For instance, the general class of sulfinates undergoes base-catalyzed cross-coupling with N-amidopyridinium salts, leading to the direct introduction of a sulfonyl group at the C4 position of pyridines. This transformation highlights the ability of the sulfinate to act as a sulfonyl group donor under basic conditions. Furthermore, under visible light irradiation, a different pathway is engaged where electron donor-acceptor complexes form between sulfinates and pyridinium (B92312) salts, generating sulfonyl radicals. These electrophilic sulfonyl radicals can then participate in additions to electron-rich systems.

A summary of representative sulfonylation reactions using sodium sulfinates is presented below.

| Reaction Type | Substrates | Conditions | Product Type |

| Base-Catalyzed Cross-Coupling | Sodium Sulfinates, N-Amidopyridinium Salts | Base | C4-Sulfonylated Pyridines |

| Photocatalytic Radical Addition | Sodium Sulfinates, N-Amidopyridinium Salts | Visible Light | Sulfonylated Pyridines |

| Decarboxylative Sulfonylation | Sodium Sulfinates, Cinnamic Acids | Copper Catalyst, Air | (E)-Alkenyl Sulfones |

This table represents the general reactivity of sodium sulfinates. Specific examples involving this compound are not widely reported.

Sodium sulfinates are valuable partners in transition metal-catalyzed cross-coupling reactions for the formation of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds.

C-S Bond Formation: The formation of C-S bonds is a cornerstone of sulfinate chemistry. Sodium sulfinates can be used as sulfenylation reagents for the synthesis of unsymmetrical sulfides, particularly through reductive coupling pathways catalyzed by metals like palladium or copper. They are also widely employed in sulfonylation reactions where a C-SO₂R bond is formed. For example, copper-catalyzed coupling reactions between sodium sulfinates and aryl or vinyl halides efficiently produce aryl and vinyl sulfones, respectively. These reactions are often enhanced by additives like ionic liquids.

N-S Bond Formation: The synthesis of sulfonamides, which contain a key N-S bond, can be achieved from sodium sulfinates. A notable method is the copper-catalyzed electrophilic amination using O-benzoyl hydroxylamines as the amine source. This process provides a direct route to a wide array of functionalized sulfonamides under mild, ambient conditions without the need for additional ligands or bases. Another copper-catalyzed approach involves the oxidative coupling of sodium sulfinates with amines, using oxygen or DMSO as the oxidant, which proceeds through a single electron transfer (SET) pathway.

S-S Bond Formation: The formation of a disulfide (S-S) bond typically involves the oxidation of two thiol (-SH) groups. While sulfinates (R-SO₂⁻) are more oxidized than thiols, their direct conversion to disulfides (R-S-S-R) is not a standard transformation. However, sulfinates can be involved in reactions that lead to thiosulfonates (R-SO₂-S-R'), which contain an S-S bond. The general synthesis of disulfides from sulfinates is not a common or direct pathway.

Transition Metal-Catalyzed Reactions Involving this compound

Transition metals, particularly copper, nickel, and palladium, are instrumental in activating sodium sulfinates for a range of synthetic transformations.

Copper catalysis enables several key reactions of sodium sulfinates. As mentioned, it is central to the formation of sulfonamides via electrophilic amination or oxidative coupling with amines. Another significant copper-catalyzed process is the aerobic decarboxylative sulfonylation of cinnamic acids with sodium sulfinates, which yields (E)-alkenyl sulfones stereoselectively. This reaction proceeds through a radical mechanism and benefits from the use of inexpensive copper salts and air as a green oxidant. Furthermore, the coupling of sodium sulfinates with aryl and vinyl halides to form sulfones is effectively catalyzed by copper iodide (CuI), with ionic liquids sometimes used to improve reaction efficiency.

Representative Copper-Catalyzed Reactions of Sodium Sulfinates

| Reaction Name | Coupling Partners | Key Reagents | Product |

|---|---|---|---|

| Electrophilic Amination | Sodium Sulfinates, O-Benzoyl Hydroxylamines | Cu Catalyst (2 mol%) | Sulfonamides |

| Oxidative Coupling | Sodium Sulfinates, Amines | Cu Catalyst, O₂ or DMSO | Sulfonamides |

| Decarboxylative Sulfonylation | Sodium Sulfinates, Cinnamic Acids | CuO, KI, Air | (E)-Alkenyl Sulfones |

Nickel catalysts are effective for various transformations, including the hydrocyanation of alkenes and the cyanation of aryl derivatives. While these reactions highlight nickel's role in C-CN bond chemistry, its application in sulfinate coupling is also emerging. A novel nickel-catalyzed cross-coupling of sulfinic acid salts with aryl halides has been described, expanding the toolkit for C-S bond formation. In the context of cyanation, nickel catalysis has been used for the conversion of phenol (B47542) derivatives (as sulfonates or sulfamates) into nitriles using zinc cyanide. Although this involves cleavage of a C-O bond rather than direct reaction at the sulfinate, it showcases the compatibility of nickel catalysis with sulfur-containing functional groups.

Palladium catalysis is a powerful tool for reactions involving sodium sulfinates, where the sulfinate can act as a source of an aryl or vinyl group via desulfitation. In these reactions, the SO₂ group is extruded. For example, palladium catalysts enable the desulfitative cyanation of sodium arylsulfinates to produce aryl nitriles. Palladium is also used in the desulfitative cross-coupling of sodium sulfinates with partners like propargylic carbonates to synthesize allenes. These reactions demonstrate the utility of sulfinates as stable, solid surrogates for organometallic reagents in cross-coupling chemistry.

Rearrangement Reactions and Fragmentations

Limited specific research detailing the rearrangement and fragmentation reactions of this compound is available in publicly accessible literature. However, the reactivity of related α-cyano sulfinates and similar structures can provide theoretical insights into potential pathways. The presence of the cyano and sulfinate groups on the same carbon atom creates a molecule with the potential for various transformations under appropriate conditions.

Potential rearrangement pathways could be initiated by thermal or photochemical stimuli, or by the action of specific reagents. For instance, analogous to other organosulfur compounds, a possible rearrangement could involve the migration of a group to the sulfinate sulfur or oxygen atoms. However, without experimental data, such pathways remain speculative.

Fragmentation of this compound would likely proceed through the cleavage of the carbon-sulfur bond or the carbon-carbon bond. The stability of the potential resulting fragments would be a significant driving force for such reactions. For example, fragmentation could lead to the formation of a stable sulfur dioxide molecule and a nitrile-containing radical or anion. The specific conditions, such as temperature, solvent, and the presence of radical initiators or scavengers, would be expected to play a crucial role in directing the course of fragmentation.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide insights into electronic structure, molecular geometry, and energy.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable. For Sodium 1-cyanoethane-1-sulfinate, DFT studies would typically yield optimized molecular geometries, bond lengths, and bond angles. Furthermore, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity, would be calculated. However, no published DFT studies specific to this compound were found.

Table 5.1.1: Hypothetical DFT-Calculated Ground State Properties of 1-cyanoethane-1-sulfinate anion (Note: This table is for illustrative purposes only, as no specific data for this compound is available.)

| Property | Calculated Value | Units |

|---|---|---|

| C-C Bond Length | Data Not Available | Å |

| C-S Bond Length | Data Not Available | Å |

| C≡N Bond Length | Data Not Available | Å |

| S-O Bond Length | Data Not Available | Å |

| HOMO Energy | Data Not Available | eV |

| LUMO Energy | Data Not Available | eV |

Ab Initio and Post-Hartree-Fock Methods for Higher Accuracy

Ab initio and post-Hartree-Fock methods are computationally more intensive but can provide higher accuracy by accounting for electron correlation more explicitly than standard DFT approximations. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would refine the energetic and structural information obtained from DFT. Such high-level calculations are essential for obtaining benchmark data on properties like reaction enthalpies and activation barriers. A search of the scientific literature did not yield any studies that have applied these higher-accuracy methods to this compound.

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying transient intermediates, and determining the energetic feasibility of different routes.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how this compound participates in chemical reactions, computational chemists would perform transition state searches to locate the highest energy point along a reaction pathway. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis would be performed to confirm that the transition state correctly connects the reactants and products. This type of analysis is crucial for verifying proposed reaction mechanisms. No such mechanistic studies involving this compound have been reported.

Free Energy Profiles and Kinetic Modeling

By calculating the free energies of reactants, transition states, and products, a complete free energy profile for a reaction can be constructed. This profile provides the activation free energy, which is essential for predicting reaction rates through kinetic modeling. This allows for a quantitative understanding of reaction feasibility and selectivity. No research detailing the free energy profiles for reactions involving this compound is currently available.

Applications in Advanced Materials and Catalysis

Role of Sodium 1-cyanoethane-1-sulfinate in Polymer Chemistry

There is currently no scientific literature available that details the use of this compound as either a monomer for functional polymers or as an initiator or chain transfer agent in polymerization processes. The following sections discuss the theoretical potential based on the general reactivity of related compounds.

The bifunctional nature of this compound, possessing both a cyano and a sulfinate group, suggests its theoretical potential as a monomer for the synthesis of functional polymers. The cyano group is a common functional unit in polymer chemistry, known to be incorporated into polymers through methods like pulsed plasma polymerization of compounds such as 2-cyanoethyl acrylate. researchgate.net However, no studies have reported the use of this compound in such a capacity.

Sodium sulfinates can act as a source of sulfonyl radicals, which can initiate polymerization. nih.govrsc.org These radicals are typically generated under specific reaction conditions. nih.govrsc.org For instance, redox initiator systems, often used in emulsion polymerization, can involve sulfur-containing compounds. researchgate.net Sulfur-containing compounds can also function as initiators in anionic polymerization. epo.org However, no research has specifically investigated or reported the use of this compound as a polymerization initiator or a chain transfer agent. The general class of sulfinate salts has been explored for their role in bond-forming reactions, but specific applications for this compound in polymerization are not documented. acs.org

Utilization in Supramolecular Chemistry and Crystalline Materials

No published research specifically describes the use of this compound as a building block for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), or its involvement in self-assembly processes and crystal engineering.

The synthesis of MOFs and COFs involves the self-assembly of metal ions or clusters with organic linkers to create porous, crystalline structures. researchgate.netnih.govgoogle.comresearchgate.net While a vast library of organic building blocks is used for creating COFs, there is no evidence of this compound being employed as such a linker. mdpi.comresearchgate.netrsc.org The design of these frameworks relies on the specific geometry and connectivity of the building blocks, and to date, the scientific literature has not reported the incorporation of this specific sulfinate. mdpi.comresearchgate.netrsc.org

The principles of self-assembly and crystal engineering guide the formation of ordered structures from molecular components. While sulfonate groups are known to participate in the formation of crystalline solids, specific studies on the self-assembly or crystal engineering of this compound are absent from the literature.

Functional Materials Development (e.g., optical materials, sensors, coatings)

The development of functional materials with tailored properties is a key area of modern materials science. The incorporation of specific chemical functionalities into polymers, coatings, and other materials can impart desired optical, sensing, or protective characteristics.

While there is no direct literature on the use of this compound in functional materials, its structure offers several avenues for exploration. The introduction of sulfur-containing groups can significantly influence the properties of a material. For instance, sulfonation is a known method to enhance the hydrophilicity and ion-exchange capacity of polymers. mdpi.com Although a sulfinate, the presence of the polar SO2Na group in this compound would similarly be expected to increase the polarity and water-solubility of a material it is incorporated into.

The nitrile (cyano) group is also a valuable functional group in materials science. It is known for its large dipole moment, which can be advantageous in the design of nonlinear optical materials. Polymers containing nitrile groups can also exhibit enhanced thermal stability and specific solvent resistance.

Therefore, this compound could be utilized as a monomer or a modifying agent in the synthesis of functional polymers and coatings. For example, it could be copolymerized with other monomers to create polymers with a specific balance of hydrophilicity and chemical resistance. In the context of sensors, the sulfinate or cyano group could act as a recognition site for specific analytes, either through coordination or other intermolecular interactions.

| Material Type | Potential Role of this compound | Anticipated Property Enhancement |

| Optical Materials | Incorporation into a polymer backbone to leverage the high dipole moment of the nitrile group. | Potential for nonlinear optical activity. |

| Sensors | Use as a functional monomer in a polymer matrix, where the sulfinate or cyano group can act as a binding site for target analytes. | Chemical selectivity for sensing applications. |

| Coatings | Grafting onto surfaces or inclusion in coating formulations to modify surface energy and adhesion. | Improved hydrophilicity, anti-static properties, or barrier performance. |

Environmental Behavior and Ecotoxicological Studies

Environmental Fate and Transport of Sulfinate-Derived Compounds

The fate and transport of compounds derived from Sodium 1-cyanoethane-1-sulfinate in the environment are influenced by a combination of chemical, physical, and biological processes. These processes determine the compound's persistence, mobility, and distribution across different environmental compartments such as water, soil, and air.

In both aquatic and terrestrial environments, the degradation of compounds like this compound is expected to proceed through the breakdown of its sulfinate and nitrile moieties.

For the alkyl sulfinate portion, the primary degradation pathway is likely initiated by oxidation of the alkyl chain. In aerobic environments, microorganisms utilize oxygenases to introduce oxygen atoms into the hydrocarbon chain, initiating its breakdown. nih.gov This process often involves terminal oxidation of the methyl group to a carboxylic acid, followed by β-oxidation, which sequentially shortens the alkyl chain. nih.gov For short-chain compounds, this process is generally rapid. Another critical step is the cleavage of the carbon-sulfur (C-S) bond, a process known as desulfonation, which releases the sulfur as inorganic sulfate or sulfite (B76179). researchgate.net In anaerobic conditions, degradation is slower and may involve different initial steps, such as addition reactions, before oxidation and desulfonation occur. researchgate.netepa.gov

The nitrile group (-C≡N) can undergo enzymatic hydrolysis. This can occur via two main microbial pathways:

A one-step process where a nitrilase enzyme directly hydrolyzes the nitrile to a carboxylic acid and ammonia. frontiersin.orgniscpr.res.in

A two-step process involving a nitrile hydratase , which first converts the nitrile to an amide, followed by an amidase that hydrolyzes the amide to a carboxylic acid and ammonia. frontiersin.orgnih.gov

Hydrolysis of the nitrile can also occur abiotically, although this process is generally slower and can be influenced by pH. noaa.gov In some cases, metabolism of aliphatic nitriles can lead to the release of cyanide, which is then subject to further detoxification processes. frontiersin.org

Combining these pathways, a plausible degradation route for this compound would involve initial oxidation and shortening of the ethane group, hydrolysis of the nitrile group to a carboxylate, and eventual cleavage of the C-S bond to release inorganic sulfur.

Photolytic Processes: Sunlight can play a role in the degradation of organosulfur compounds. nih.gov Photodegradation, or photolysis, involves the absorption of light energy, which can lead to the cleavage of chemical bonds. For sulfonated compounds, this can result in the breakdown of the molecule and the eventual release of sulfate. nih.gov The presence of other substances in the water, such as dissolved organic matter or metal ions, can influence the rate of photolysis. researchgate.net The effectiveness of this process for a small, aliphatic compound like this compound would depend on its ability to absorb UV radiation present in sunlight.

Biodegradation Processes: Biodegradation is a key process for the removal of both aliphatic sulfonates and nitriles from the environment. A wide variety of bacteria and fungi possess the enzymatic machinery to break down these compounds. nih.govsemanticscholar.org

Sulfonate Biodegradation: Bacteria can utilize sulfonates as a source of sulfur for growth. nih.gov In aerobic environments, degradation is typically efficient. researchgate.net For example, studies on linear alkylbenzene sulfonates (LAS) show high removal rates (over 96%) in activated sludge wastewater treatment processes. researchgate.net Anaerobic degradation of sulfonates is generally slower. epa.gov

Nitrile Biodegradation: The ability to degrade nitriles is widespread among microorganisms, which use the compound as a source of carbon and nitrogen. frontiersin.orgnih.gov Enzymes like nitrilase and nitrile hydratase are key to this process. niscpr.res.innih.gov The efficiency of nitrile biodegradation can be influenced by the structure of the molecule; for instance, ortho-substitution on an aromatic ring can hinder enzymatic attack. nih.gov For a simple aliphatic nitrile like the one in this compound, rapid biodegradation would be expected.

The mobility of a chemical in the environment, particularly in soil and sediment, is largely governed by its tendency to sorb (adhere) to solid particles versus remaining dissolved in water. This is influenced by the compound's structure, such as its alkyl chain length and the nature of its functional groups. mdpi.com

Compounds with sulfonate or sulfinate groups are generally polar and water-soluble, which tends to make them mobile in soil. epa.govresearchgate.net Studies on sulfonamides and sulfonated PCBs have shown that they can leach through soil profiles. researchgate.netnih.gov The extent of sorption is often inversely related to mobility and is influenced by:

Soil Organic Matter (SOM): Organic compounds often bind to the organic carbon in soil. However, for polar compounds, this interaction can be weak. researchgate.net

Clay Content: The mineral fraction of soil, particularly clays, can provide charged surfaces for electrostatic interactions. researchgate.net

pH: Soil pH can affect the charge of both the chemical and the soil particles, influencing sorption. researchgate.net

Short-chain sulfonated compounds, in particular, are expected to be highly mobile due to their high water solubility and weaker interactions with soil components. nih.gov Therefore, this compound is predicted to have a high potential for mobility in soil and aquatic systems, with limited sorption to sediment and sludge.

| Compound Class | Matrix | Sorption Coefficient (Kd) L/kg | Mobility Potential |

|---|---|---|---|

| Sulfonamides | Soil | 7.5 - 206.2 | High |

| Sulfonated PCBs | Soil | Not specified, but described as polar/mobile | High |

| Perfluorinated Sulfonates (short-chain) | Soil/Water | Low (inferred from high water solubility) | Very High |

Bioaccumulation and Biotransformation in Non-Human Organisms

Bioaccumulation refers to the process by which organisms absorb a substance at a rate faster than that at which the substance is lost. Biotransformation is the chemical modification of that substance by the organism.

The potential for a substance to bioaccumulate is often related to its lipophilicity (tendency to dissolve in fats) and its resistance to metabolic breakdown.

Alkyl Chain Length: For many classes of chemicals, including perfluoroalkyl sulfonamides (FASA), bioaccumulation potential increases with the length of the alkyl chain. nih.govnih.gov Short-chain compounds are generally less bioaccumulative than their long-chain counterparts. mdpi.comnih.gov

Metabolism: The ability of an organism to metabolize and excrete a compound is a key factor in preventing its accumulation. regulations.gov Aliphatic sulfonates can be metabolized through oxidation of the alkyl chain, which facilitates excretion and leads to a low bioaccumulation potential. regulations.gov

Given that this compound is a small, short-chain molecule, its potential for significant bioaccumulation in organisms is expected to be low. It is likely to be readily metabolized and excreted. Studies on various sulfonamides in fish have shown a range of bioaccumulation factors (BAFs), but generally indicate low to moderate accumulation potential. researchgate.net For instance, BAF values for several antibiotics in aquatic products were all below 50 L/kg. researchgate.net

| Compound/Class | Species | BAF (L/kg) | Bioaccumulation Potential |

|---|---|---|---|

| Perfluoroalkyl Sulfonamides (FASA) | Various Fish | 1-3 orders of magnitude > sulfonates | High |

| Perfluorooctanesulfonate (PFOS) | Various Fish | 69 - 74,300 | Very High |

| Sulfonamide Antibiotics | Various Fish | <50 | Low |

| C12-16 Alkyl Sulfonates | Fish (modeled) | Low (due to metabolism) | Low |

Microorganisms play a crucial role in the biotransformation and detoxification of sulfinate and nitrile compounds.

Metabolism of Sulfinates: Microbial degradation of organosulfur compounds often involves desulfurization. mdpi.com In some bacterial pathways, like the "4S" pathway for dibenzothiophene, the sulfur atom is oxidized, followed by cleavage of the C-S bonds to produce a hydroxylated organic compound and sulfite or sulfate. mdpi.comresearchgate.net This process effectively mineralizes the sulfur, incorporating it into natural sulfur cycles. nih.gov

Metabolism and Detoxification of Nitriles: As previously mentioned, microbes utilize nitrilases or nitrile hydratases and amidases to convert nitriles into less toxic carboxylic acids and ammonia, which can then be used as nutrients. frontiersin.orgniscpr.res.in This represents a primary detoxification pathway.

Should the metabolism of the nitrile group release cyanide, microorganisms and other organisms possess specific detoxification mechanisms. A key enzyme in this process is rhodanese (thiosulfate sulfurtransferase), which catalyzes the transfer of a sulfur atom from a donor (like thiosulfate) to cyanide, converting it to the much less toxic thiocyanate. nih.gov This is a central part of sulfur metabolism and detoxification in the liver of mammals and is also present in microorganisms. nih.gov Additionally, sulfite produced during the degradation of organosulfur compounds can be toxic, and bacteria possess sulfite-oxidizing enzymes to convert it to sulfate as a detoxification mechanism. frontiersin.org

Ecotoxicological Impact Assessments in Model Ecosystems

The cyano group, particularly in the form of free cyanide (the sum of molecular hydrogen cyanide, HCN, and the cyanide anion, CN-), is recognized as the primary toxic agent. nih.gov It is known to be highly toxic to a wide range of aquatic organisms. Fish are generally the most sensitive aquatic species, with adverse effects on swimming and reproduction observed at very low concentrations. nih.gov Invertebrates, such as Daphnia magna, are also susceptible to cyanide toxicity. noaa.gov Standard acute toxicity tests on invertebrates typically measure immobilization over a 48-hour period. researchgate.net

Algae are fundamental to aquatic ecosystems as primary producers. The inhibition of algal growth is a key endpoint in ecotoxicological testing. ku.dk While specific studies on this compound are absent, the toxicity of related compounds can provide some insight. For instance, sodium cyanide is known to be very toxic to aquatic life. pentachemicals.eusigmaaldrich.com

Interactive Table: Representative Acute Toxicity of Sodium Cyanide to Aquatic Organisms.

Note: The data in this table is for Sodium Cyanide and is provided for illustrative purposes due to the lack of specific data for this compound.

Sulfonate compounds, on the other hand, exhibit a wide range of toxicities. For example, Perfluorooctane sulfonate (PFOS) has been shown to be toxic to aquatic invertebrates, with fish and invertebrates generally being more sensitive than plants and algae. waterquality.gov.aunih.gov The toxicity of sulfonamides, another class of sulfur-containing compounds, also varies, with algae often being the most susceptible aquatic organisms. researchgate.net

The fate of many chemical compounds in the environment is determined by microbial degradation. researchgate.net In soil and water, microbial communities can break down complex molecules into simpler, often less toxic, substances.

The cyano group of this compound could potentially be utilized by certain microorganisms as a source of carbon and nitrogen. Numerous bacteria and fungi possess metabolic pathways for cyanide degradation. d-nb.info These pathways can involve oxidative, hydrolytic, or substitution/transfer reactions. d-nb.info For example, some microbes can degrade cyanide to ammonia and carbon dioxide. nih.gov The efficiency of microbial degradation of cyanide can be very high, with some microbial consortia capable of removing over 99% of cyanide from wastewater. mdpi.com The presence of cyanide can shape the microbial community, favoring the growth of cyanide-resistant and degrading species. nih.gov

The sulfinate group may also be subject to microbial transformation. The environmental behavior of sulfonate-containing compounds is influenced by their structure. Some sulfonates are readily biodegradable, while others, like PFOS, are persistent in the environment. waterquality.gov.au The microbial degradation of sulfonates can proceed through various enzymatic pathways, leading to the cleavage of the carbon-sulfur bond.

Future Directions and Emerging Research Challenges

Exploration of Unconventional Synthetic Routes and Reagents

The development of novel and efficient synthetic methodologies is paramount for accessing new chemical structures. For Sodium 1-cyanoethane-1-sulfinate, future research is expected to focus on moving beyond traditional synthetic methods to more innovative and sustainable approaches.

Unconventional synthetic strategies that could be explored include:

Photocatalytic Methods: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-sulfur bonds under mild conditions. nih.govnih.gov Future research could investigate the photocatalytic coupling of a suitable ethylidene cyanide precursor with a sulfur dioxide source. This approach may offer a greener alternative to traditional methods that often require harsh reagents. A proposed photocatalytic route could involve the generation of a radical intermediate from an alkene precursor, which then reacts with a sulfur dioxide surrogate. ukri.org

Electrochemical Synthesis: Electro-organic synthesis represents another promising green alternative, utilizing electricity to drive chemical reactions. acs.orgwhiterose.ac.ukacs.orgfao.orgacs.orgnih.govnih.gov The electrochemical oxidative amination of sodium sulfinates has been demonstrated, suggesting that similar electrochemical approaches could be developed for the synthesis of α-cyano sulfinates. whiterose.ac.uknih.gov This would involve the electrochemical generation of sulfonyl radicals from sodium sulfinates and their subsequent reaction. acs.org

Biocatalysis: The use of enzymes for chemical synthesis offers high selectivity and mild reaction conditions. fao.orgnih.govmdpi.comfrontiersin.orgnih.govmdpi.com Research into biocatalytic routes, potentially involving nitrile-converting enzymes or enzymes capable of sulfur transformations, could lead to highly enantioselective syntheses of chiral derivatives of this compound. noviams.com The 4S pathway, known for its role in the desulfurization of dibenzothiophene, involves sulfinate intermediates and highlights the potential of biocatalysis in organosulfur chemistry. nih.govfrontiersin.orgnih.gov

| Synthetic Approach | Potential Reagents/Catalysts | Key Advantages |

| Photocatalysis | Eosin Y, Ruthenium or Iridium complexes, SO2 surrogates | Mild reaction conditions, use of visible light, high functional group tolerance. nih.govnih.gov |

| Electrochemistry | Graphite electrodes, NH4I as redox catalyst, undivided cell | Avoidance of chemical oxidants, potential for scalability, environmentally benign. whiterose.ac.uknih.gov |

| Biocatalysis | Nitrile hydratases, amidases, desulfinases | High stereoselectivity, mild conditions, environmentally friendly. noviams.com |

Discovery of Novel Reactivity and Unforeseen Transformations

The unique juxtaposition of a cyano and a sulfinate group on the same carbon atom in this compound suggests a rich and potentially underexplored reactivity profile.

Future research in this area could focus on:

Divergent Reactivity: Sulfinates are known to exhibit divergent reactivity based on reaction conditions, acting as precursors to sulfonyl radicals under single-electron transfer conditions or participating in two-electron pathways. nih.gov Investigating the reactivity of this compound with various reaction partners, such as pyridinium (B92312) salts, could reveal novel reaction pathways leading to diverse molecular architectures.

Radical Chemistry: The generation of an α-cyano sulfonyl radical from this compound is a plausible and intriguing possibility. The reactivity of such a radical could be harnessed in various transformations, including additions to alkenes and alkynes, and cyclization reactions. The stability and reactivity of the α-aminoalkyl radical have been studied, providing a basis for predicting the behavior of the related α-cyano sulfinate radical. mdpi.com

Functional Group Interconversion: The sulfinate moiety is a versatile functional group that can be converted into other sulfur-containing groups such as sulfones, sulfonamides, and sulfonyl halides. nih.gov Research could explore the late-stage functionalization of molecules by first introducing the 1-cyanoethane-1-sulfinate group and then transforming it into the desired functionality.

| Reaction Type | Potential Outcome | Significance |

| Divergent Reactivity | Selective formation of different products by tuning reaction conditions (e.g., light vs. base). nih.gov | Access to a wider range of compounds from a single precursor. |

| Radical Reactions | Formation of novel C-C and C-S bonds through radical addition and cyclization. | Development of new synthetic methodologies. |

| Functional Group Interconversion | Conversion to sulfones, sulfonamides, sulfonyl fluorides, etc. nih.gov | A versatile building block for medicinal and materials chemistry. |

Advancements in Asymmetric Catalysis with Sulfinate Chiral Auxiliaries

Chiral sulfinyl compounds are valuable as chiral auxiliaries, ligands, and catalysts in asymmetric synthesis. acs.orgacs.orgresearchgate.netacs.orgnih.govnih.govnih.govyoutube.com The potential of this compound and its derivatives in this field is a significant area for future investigation.

Key research directions include:

Synthesis of Chiral Sulfinates: Developing methods for the enantioselective synthesis of chiral 1-cyanoethane-1-sulfinates is a crucial first step. This could be achieved through asymmetric condensation of prochiral sulfinates with alcohols using organocatalysts, or through kinetic resolution of racemic mixtures. nih.govresearchgate.netnih.gov

Application as Chiral Auxiliaries: Once obtained in enantiopure form, chiral 1-cyanoethane-1-sulfinates could be employed as chiral auxiliaries to control the stereochemistry of various reactions. Their unique electronic and steric properties, influenced by the adjacent cyano group, may lead to high levels of stereocontrol.

Development of Chiral Ligands and Catalysts: The sulfinate group could be incorporated into more complex molecular architectures to create novel chiral ligands for transition metal catalysis or as organocatalysts themselves.

| Asymmetric Strategy | Approach | Potential Application |

| Enantioselective Synthesis | Asymmetric condensation, kinetic resolution. nih.govresearchgate.netnih.gov | Access to enantiopure starting materials. |

| Chiral Auxiliary | Attachment to a substrate to direct a stereoselective reaction, followed by removal. | Control of stereochemistry in the synthesis of complex molecules. |

| Chiral Ligand/Catalyst | Incorporation into a ligand for a metal catalyst or use as an organocatalyst. researchgate.net | Development of new asymmetric catalytic systems. |

Integration with Machine Learning and AI for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and the optimization of reactions. mdpi.comnih.govnih.govyoutube.comarxiv.orgnih.gov

Future research leveraging AI for this compound could involve:

Predictive Modeling: Developing quantitative structure-property relationship (QSPR) models to predict the physical, chemical, and biological properties of derivatives of this compound. youtube.com This can accelerate the discovery of compounds with desired characteristics.

Reaction Optimization: Using ML algorithms to optimize the synthesis of this compound and its derivatives. mdpi.commdpi.comnih.gov By analyzing experimental data, ML models can identify the optimal reaction conditions (temperature, solvent, catalyst, etc.) to maximize yield and selectivity.

Discovery of Novel Reactivity: AI tools can be used to screen for potential new reactions and transformations of this compound by analyzing large chemical databases and predicting reaction outcomes.

| AI/ML Application | Methodology | Goal |

| Property Prediction | QSPR, deep learning models. youtube.com | To identify promising candidates for specific applications without the need for extensive synthesis and testing. |

| Reaction Optimization | Bayesian optimization, reinforcement learning. mdpi.comnih.gov | To improve the efficiency and reduce the cost of synthesizing the target compound and its derivatives. |

| Discovery of New Reactions | Retrosynthesis prediction, reaction outcome prediction. | To explore the full synthetic potential of the molecule and uncover novel chemical transformations. |

Development of Sustainable and Circular Economy Approaches for Sulfinate Production and Use

The principles of green chemistry and the circular economy are increasingly important in the chemical industry, aiming to minimize waste and maximize resource efficiency. ukri.orgwhiterose.ac.ukfrontiersin.orgnoviams.comnih.govacs.orgtarosdiscovery.comacs.orgnih.govgoogle.comacs.org

Future research on the sustainable production and use of this compound should focus on:

Renewable Feedstocks: Investigating the synthesis of the compound from renewable starting materials. google.com This could involve utilizing bio-based platform chemicals and developing catalytic routes that avoid the use of fossil fuel-derived reagents. nih.gov

Atom Economy and Waste Valorization: Designing synthetic routes with high atom economy, where the majority of the atoms from the reactants are incorporated into the final product. nih.gov Additionally, exploring the use of industrial byproducts as starting materials can contribute to a more circular economy. nih.gov

Recyclability and Biodegradability: For applications where the compound or its derivatives are incorporated into materials, designing for recyclability or biodegradability is crucial. This involves considering the entire life cycle of the product, from its synthesis to its end-of-life. whiterose.ac.ukacs.org

| Sustainability Aspect | Approach | Desired Outcome |

| Renewable Feedstocks | Synthesis from biomass-derived platform chemicals. nih.govgoogle.com | Reduced reliance on fossil fuels and a lower carbon footprint. |

| Atom Economy | Designing reactions where most atoms are incorporated into the product. nih.gov | Minimization of waste generation. |

| Circular Design | Designing products for reuse, recycling, or biodegradation. whiterose.ac.ukacs.org | A closed-loop system that minimizes environmental impact. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Sodium 1-cyanoethane-1-sulfinate, and how can purity be validated?

- Methodology : Use ion-pair chromatography (IPC) with sodium alkylsulfonate analogs (e.g., Sodium 1-Decanesulfonate) as reference standards to monitor reaction intermediates and final product purity .

- Validation : Combine nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection to quantify impurities (<0.1% threshold). Ensure compliance with pharmacopeial guidelines for reagent-grade specifications .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Experimental Design : Conduct accelerated stability studies under varying pH (2–12) and temperatures (25–60°C). Monitor degradation via time-resolved UV-Vis spectroscopy and quantify sulfinate decomposition products using mass spectrometry (MS) .

- Data Interpretation : Compare degradation kinetics to analogous sulfonates (e.g., Sodium 1-Heptanesulfonate) to identify structural vulnerabilities .

Q. What analytical techniques are optimal for characterizing this compound in complex matrices?

- Techniques :

- LC-MS/MS : For trace-level detection in biological or environmental samples.

- Ion chromatography (IC) : To resolve sulfinate ions from interfering anions.

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in radical-initiated reactions?

- Approach : Employ electron paramagnetic resonance (EPR) spectroscopy to detect transient radicals generated during sulfinate-mediated reactions. Pair with computational modeling (DFT) to map reaction pathways .

- Contradiction Analysis : If experimental radical yields conflict with theoretical predictions, re-evaluate solvent effects or side reactions (e.g., disulfide formation) using kinetic isotope effect (KIE) studies .

Q. What strategies resolve discrepancies in reported sulfinate reactivity across different solvent systems?

- Hypothesis Testing : Systematically vary solvent polarity (e.g., water vs. DMSO) and measure reaction rates via stopped-flow spectroscopy. Correlate results with Kamlet-Taft solvent parameters to identify polarity-dependent reactivity trends .

- Replication : Cross-validate findings using independent methods (e.g., calorimetry for exothermicity vs. spectroscopic rate constants) .

Q. How can computational models predict the environmental fate of this compound?

- Model Design : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and ecotoxicity. Validate with experimental microcosm data from soil/water systems .

- Limitations : Address model uncertainties by incorporating regional variables (e.g., microbial diversity, temperature gradients) .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in sulfinate-based synthetic workflows?

- Documentation : Provide step-by-step synthesis protocols in supplementary materials, including exact molar ratios, stirring rates, and purification steps (e.g., recrystallization solvents) .

- Quality Control : Report batch-specific purity data (NMR, HPLC) and storage conditions (e.g., desiccated, −20°C) to minimize variability .

Q. How should contradictory data on sulfinate bioactivity be analyzed?

- Framework : Apply the Bradford Hill criteria (e.g., consistency, temporality) to assess causality. For in vitro vs. in vivo discrepancies, evaluate metabolic stability using liver microsome assays .

- Meta-Analysis : Aggregate data from multiple studies and perform sensitivity analyses to identify outlier methodologies .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.